molecular formula C14H13N3O4S2 B12419595 Meloxicam-13CD3

Meloxicam-13CD3

Cat. No.: B12419595
M. Wt: 355.4 g/mol
InChI Key: ZRVUJXDFFKFLMG-JVXUGDAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meloxicam-13CD3 involves the incorporation of deuterium atoms into the meloxicam molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the exchange of hydrogen atoms with deuterium in the presence of a deuterated catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) to separate and purify the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

Meloxicam-13CD3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced metabolites. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .

Mechanism of Action

Meloxicam-13CD3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meloxicam-13CD3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .

Properties

Molecular Formula

C14H13N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2-(trideuterio(113C)methyl)-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2+1D3

InChI Key

ZRVUJXDFFKFLMG-JVXUGDAPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Origin of Product

United States

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